![molecular formula C13H20N4O B7577945 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B7577945.png)
6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide, also known as A-84543, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been found to exhibit significant pharmacological activity, particularly in the field of neuroscience.
Wirkmechanismus
The mechanism of action of 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide involves its binding to the α4β2 nAChR subtype. This binding results in the activation of the receptor and the subsequent influx of calcium ions into the cell. The activation of the α4β2 nAChR has been shown to enhance the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide have been extensively studied. This compound has been found to enhance cognitive function, including learning and memory, in animal models. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide in lab experiments include its selectivity for the α4β2 nAChR subtype, its ability to enhance cognitive function, and its potential therapeutic applications in the treatment of various neurological disorders. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to explore its potential as a tool for studying the role of the α4β2 nAChR subtype in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide involves the reaction of 3-pyridinecarboxylic acid with 1-(2-aminoethyl)piperidine under controlled conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified using column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been found to exhibit significant activity as a selective agonist for the nicotinic acetylcholine receptor (nAChR) subtype α4β2. The nAChR is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous system and is involved in a variety of physiological processes, including learning, memory, and attention.
Eigenschaften
IUPAC Name |
6-[3-(2-aminoethyl)piperidin-1-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c14-6-5-10-2-1-7-17(9-10)12-4-3-11(8-16-12)13(15)18/h3-4,8,10H,1-2,5-7,9,14H2,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYASJUGCCMOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)N)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.